Lapatinib

Description

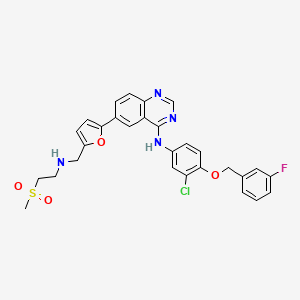

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFGMOOMADDAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26ClFN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046675 | |

| Record name | Lapatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lapatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Yellow solid. Solubility at 25 eg C (mg/mL): 0.007 in water; 0.001 in 0.1 N HCl /Lapatinib ditoluenesulfonate monohydrate/, 2.23e-02 g/L | |

| Record name | Lapatinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lapatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

231277-92-2, 913989-15-8, 388082-78-8 | |

| Record name | Lapatinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=231277-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lapatinib [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231277922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW 282974X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913989158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lapatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lapatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3 chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2 (methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4 methylbenzenesulfonate) monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lapatinib | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAPATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VUA21238F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lapatinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lapatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Lapatinib: A Technical Guide to the Dual Tyrosine Kinase Inhibitor of EGFR and HER2

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lapatinib is an orally active, small-molecule dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR, or HER1) and the human epidermal growth factor receptor 2 (HER2/neu, or ErbB2).[1][2] By reversibly blocking the ATP-binding sites of these receptors' intracellular kinase domains, this compound inhibits downstream signaling pathways crucial for cell proliferation and survival, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[3][4] This targeted mechanism has established this compound as a significant therapeutic agent, particularly in the treatment of HER2-positive breast cancer. This document provides a comprehensive technical overview of this compound, including its mechanism of action, physicochemical properties, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Physicochemical Properties

This compound is a 4-anilinoquinazoline derivative.[5] It is administered orally in the form of this compound ditosylate.[1]

| Property | Value | Reference |

| IUPAC Name | N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]-2-furyl]quinazolin-4-amine | [1] |

| Chemical Formula | C₂₉H₂₆ClFN₄O₄S | [6][7] |

| Molecular Weight | 581.06 g/mol | [6][8] |

| CAS Number | 231277-92-2 | [7] |

| Formulation | This compound Ditosylate | [1] |

Mechanism of Action

This compound functions as a reversible, potent inhibitor of both EGFR and HER2 tyrosine kinases.[3] Unlike monoclonal antibodies like trastuzumab, which target the extracellular domain of the HER2 receptor, this compound is a small molecule that penetrates the cell membrane and acts on the intracellular kinase domain.[4]

The binding of this compound to the ATP-binding pocket of the EGFR and HER2 receptors prevents receptor autophosphorylation and subsequent activation of downstream signaling cascades.[4][9] This dual inhibition effectively shuts down two major pathways responsible for tumor cell growth and survival:

-

The PI3K/Akt/mTOR Pathway: Crucial for cell survival, growth, and proliferation.

-

The Ras/Raf/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation, differentiation, and migration.

By blocking these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells that overexpress EGFR and/or HER2.[9][10]

Preclinical Activity

In Vitro Potency & Selectivity

This compound demonstrates potent inhibition of EGFR and HER2 in both cell-free enzymatic assays and cell-based assays. It exhibits significantly higher selectivity for EGFR/HER2 compared to other kinases like c-Src, MEK, and VEGFR2.[4]

Table 1: In Vitro IC₅₀ Values for this compound

| Assay Type | Target | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Cell-Free Kinase Assay | EGFR (HER1) | - | 10.8 nM | [4][8] |

| Cell-Free Kinase Assay | HER2 (ErbB2) | - | 9.2 nM | [4][8] |

| Cell-Free Kinase Assay | ErbB4 | - | 367 nM | [4] |

| Receptor Autophosphorylation | EGFR | HN5 | 170 nM | [4][8] |

| Receptor Autophosphorylation | HER2 | HN5 | 80 nM | [4][8] |

| Receptor Autophosphorylation | EGFR | BT474 | 210 nM | [4][8] |

| Receptor Autophosphorylation | HER2 | BT474 | 60 nM | [4][8] |

| Cell Proliferation | HER2+ | BT474 | 36 nM | [11] |

| Cell Proliferation | HER2+ | SKBR3 | 80 nM | [11] |

| Cell Proliferation | HER2+ | EFM192A | 193 nM | [11] |

| Cell Proliferation | HER2+ | HCC1954 | 417 nM | [11] |

| Cell Proliferation | HER2 Low | MDAMB453 | 6,080 nM | [11] |

| Cell Proliferation | HER2- | MDAMB231 | 7,460 nM |[11] |

Pharmacokinetics

This compound exhibits variable absorption that is significantly enhanced by food. It is highly protein-bound and is primarily metabolized by the cytochrome P450 enzyme CYP3A4.

Table 2: Key Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value (at 1250 mg/day) | Condition | Reference |

|---|---|---|---|

| Tₘₐₓ (Time to Peak) | ~4 hours | Fasting | [12] |

| Cₘₐₓ (Peak Concentration) | 2.43 µg/mL | Steady State | [12] |

| AUC₀₋₂₄ (Area Under Curve) | 36.2 µg·hr/mL | Steady State | [12] |

| Protein Binding | >99% | - | [1] |

| Metabolism | Primarily CYP3A4, CYP3A5 | - | [1][4] |

| Elimination Half-Life | ~24 hours | Repeated Dosing | [1] |

| Excretion | Feces | - | [1] |

| Food Effect | 3- to 4-fold increase in AUC | With low- or high-fat meal |[12] |

Clinical Efficacy and Safety

This compound is approved for use in specific patient populations with HER2-positive advanced or metastatic breast cancer.[2][13] Its approval was based on key phase III clinical trials demonstrating a significant improvement in patient outcomes.

Table 3: Summary of Pivotal Phase III Clinical Trial Results

| Trial ID | Treatment Arms | Patient Population | Primary Endpoint | Result | Reference |

|---|---|---|---|---|---|

| EGF100151 | This compound + Capecitabine vs. Capecitabine alone | HER2+ MBC, progressed on prior therapy including trastuzumab | Time to Progression (TTP) | Initial analysis showed significantly longer TTP. Final analysis showed a trend toward improved Overall Survival (OS). Median OS: 75.0 wks (combo) vs. 64.7 wks (mono); HR=0.87. | [14][15][16] |

| EGF30008 | this compound + Letrozole vs. Letrozole + Placebo | Postmenopausal women with HR+, HER2+ MBC (first-line) | Progression-Free Survival (PFS) | Significantly improved PFS for the combination arm. Median PFS: 8.2 months (combo) vs. 3.0 months (mono); HR=0.71. |[3][6] |

Adverse Events

The most common adverse events associated with this compound are diarrhea, rash, nausea, and fatigue.[15] The dermatologic rash has been associated with improved clinical outcomes.[1] Serious but less common side effects include QT prolongation and potential hepatotoxicity, requiring careful patient monitoring.[8][17]

Mechanisms of Resistance

Resistance to this compound, both intrinsic and acquired, is a clinical challenge. Several mechanisms have been identified:

-

Activation of Bypass Pathways: Upregulation and activation of alternative receptor tyrosine kinases, such as AXL or MET, can bypass the EGFR/HER2 blockade.[18][19]

-

Reactivation of Downstream Signaling: Alterations in the PI3K/Akt pathway, such as activating mutations in PIK3CA, can render the cells less dependent on upstream HER2 signaling.[18]

-

Metabolic Reprogramming: Cancer cells may adapt their metabolism, for instance by increasing their reliance on glycolysis, to survive the inhibition of key growth pathways.

Key Experimental Protocols

Protocol: Cell Proliferation/Viability (MTT Assay)

This protocol assesses the effect of this compound on the metabolic activity of cancer cells as an indicator of cell viability.

-

Cell Plating: Seed cancer cells (e.g., BT474, SKBR3) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[21]

-

Absorbance Reading: After overnight incubation in the dark at room temperature, measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of >650 nm.[20]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against the log of the this compound concentration.

Protocol: Western Blot for HER2 and Akt Phosphorylation

This protocol is used to confirm that this compound inhibits the phosphorylation of its target (HER2) and a key downstream signaling protein (Akt).

-

Cell Culture and Treatment: Plate HER2-overexpressing cells (e.g., BT474) and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.1, 1 µM) or vehicle control for a specified time (e.g., 2-24 hours).[22]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[9] Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[23][24]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-HER2 (Tyr1248), total HER2, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.[22]

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system. Analyze band intensities to determine the relative levels of protein phosphorylation.

Protocol: In Vivo Tumor Xenograft Study

This protocol outlines a typical mouse xenograft model to evaluate the in vivo efficacy of this compound.

-

Cell Preparation and Implantation: Harvest HER2-positive breast cancer cells (e.g., BT474) during their logarithmic growth phase. Resuspend cells in a sterile matrix solution (e.g., Matrigel) and subcutaneously inject 5 x 10⁶ cells into the flank of 5-6 week old female athymic nude mice. For hormone-dependent models, supplement mice with an estrogen pellet.

-

Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers and calculating volume (Volume = (Width² x Length)/2). When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).[5]

-

Drug Administration: Prepare this compound as a suspension (e.g., in 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80). Administer this compound daily via oral gavage at a specified dose (e.g., 100 mg/kg).[5][10] The control group receives the vehicle solution.

-

Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

-

Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors.

-

Data Analysis: Compare the final tumor volumes and growth rates between the treated and control groups to determine anti-tumor efficacy. Tumors can be processed for further analysis (e.g., Western blot, immunohistochemistry).

References

- 1. researchgate.net [researchgate.net]

- 2. researchtopractice.com [researchtopractice.com]

- 3. ascopubs.org [ascopubs.org]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Quality of Life in Hormone Receptor–Positive HER-2+ Metastatic Breast Cancer Patients During Treatment with Letrozole Alone or in Combination with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. verification.fda.gov.ph [verification.fda.gov.ph]

- 12. A Phase I and Pharmacokinetic Study of Oral this compound Administered Once or Twice Daily in Patients with Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Plus Capecitabine in Women with HER-2–Positive Advanced Breast Cancer: Final Survival Analysis of a Phase III Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound plus capecitabine in women with HER-2-positive advanced breast cancer: final survival analysis of a phase III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activity of this compound a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. research.ed.ac.uk [research.ed.ac.uk]

- 18. Physiologically based pharmacokinetic model of this compound developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phase III, Double-Blind, Randomized Study Comparing this compound Plus Paclitaxel With Placebo Plus Paclitaxel As First-Line Treatment for Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Proliferation assay (MTT) [bio-protocol.org]

- 21. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 23. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

The Discovery and Synthesis of Lapatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapatinib (Tykerb®) is a potent, orally active small molecule inhibitor of the intracellular tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR or ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2).[1][2][3] Its development marked a significant advancement in the treatment of HER2-positive breast cancer, offering a targeted therapeutic option for patients with advanced or metastatic disease.[3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound, tailored for professionals in the field of drug development and oncology research.

Discovery and Development

The journey to the discovery of this compound began with the recognition of the critical role of the ErbB family of receptor tyrosine kinases in cell growth, differentiation, and survival.[5][6] Overexpression of EGFR and particularly HER2 was identified as a key driver in the pathogenesis of several cancers, most notably breast cancer, and was associated with a poorer prognosis.[2][5] This prompted the strategic effort to develop small-molecule inhibitors that could selectively target the ATP-binding sites of these kinases, thereby blocking their downstream signaling pathways.[5]

GlaxoSmithKline (GSK) initiated preclinical development in 1991, leading to the identification of this compound (formerly known as GW572016).[7] The first-in-human clinical trials commenced in 2001.[7] On March 13, 2007, the U.S. Food and Drug Administration (FDA) granted approval for this compound in combination with capecitabine for the treatment of patients with advanced or metastatic HER2-positive breast cancer who had received prior therapy.[3][8][9]

Mechanism of Action

This compound is a reversible, dual tyrosine kinase inhibitor that targets the intracellular ATP-binding pocket of both EGFR and HER2.[1][2] This competitive inhibition prevents the autophosphorylation and subsequent activation of the receptors, thereby blocking the downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[2][10] The blockade of these pathways ultimately leads to the inhibition of tumor cell proliferation and induction of apoptosis.[11]

A key feature of this compound is its activity against trastuzumab-resistant HER2-positive breast cancer cell lines.[3] Trastuzumab, a monoclonal antibody, targets the extracellular domain of HER2, while this compound acts on the intracellular kinase domain, suggesting a non-cross-resistant mechanism of action.[3][4]

Quantitative Data

In Vitro Potency

This compound demonstrates potent inhibition of both EGFR and HER2 tyrosine kinases.

| Target | IC50 (nM) | Cell-Free/Cell-Based | Reference |

| EGFR | 10.2 - 10.8 | Cell-free | [2][9] |

| HER2 (ErbB2) | 9.2 - 9.8 | Cell-free | [2][9] |

| ErbB4 | 367 | Cell-free | [9] |

| EGFR Autophosphorylation (HN5 cells) | 170 | Cell-based | [12] |

| HER2 Autophosphorylation (BT474 cells) | 60 | Cell-based | [12] |

| HER2-overexpressing USPC2 cells | 52 | Cell-based | [4] |

| MFE296 cells (low HER2/EGFR) | 10,900 | Cell-based | [4] |

Pharmacokinetic Parameters in Humans

The pharmacokinetics of this compound are characterized by variable absorption and extensive metabolism.

| Parameter | Value | Dosing | Reference |

| Tmax (median) | ~4 hours | 1250 mg once daily | |

| Cmax (mean) | ~2.43 µg/mL | 1250 mg once daily | |

| AUC (0-24h, mean) | ~36.2 µg.h/mL | 1250 mg once daily | |

| Apparent Clearance (CL/F) | 40.2 L/hr | Multiple doses | [3] |

| Apparent Volume of Distribution (Vc/F) | 45.0 L | Multiple doses | [3] |

| Elimination Half-life (t1/2) | ~24 hours | Multiple doses | [1] |

Clinical Efficacy in HER2-Positive Metastatic Breast Cancer

Clinical trials have demonstrated the efficacy of this compound in combination with other agents.

| Trial / Combination | Endpoint | Result | Hazard Ratio (95% CI) | p-value | Reference |

| This compound + Capecitabine vs. Capecitabine alone | Median Overall Survival | 75.0 weeks vs. 64.7 weeks | 0.87 (0.71–1.08) | 0.210 | [13] |

| This compound + Trastuzumab vs. This compound alone (EGF104900) | Median Overall Survival | 60.7 weeks vs. 41.4 weeks | 0.74 (0.57-0.97) | 0.026 | [6][10] |

| This compound + Trastuzumab vs. This compound alone (EGF104900) | Progression-Free Survival | - | 0.74 (0.58-0.94) | 0.011 | [10] |

| DETECT III (this compound + Standard Therapy vs. Standard Therapy in HER2- CTCs) | Median Overall Survival | 20.5 months vs. 9.1 months | - | - | [14][15] |

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. A practical and scalable synthesis has been developed, which is outlined below. The final product is typically isolated as the ditosylate monohydrate salt to improve its stability and solubility.

Experimental Protocols

Step 1: Synthesis of N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine

-

Materials: 4-Chloro-6-iodoquinazoline, 3-chloro-4-((3-fluorobenzyl)oxy)aniline, isopropanol.

-

Procedure:

-

To a stirred solution of 4-chloro-6-iodoquinazoline (1.0 eq) in isopropanol, add 3-chloro-4-((3-fluorobenzyl)oxy)aniline (1.05 eq).

-

Heat the mixture to reflux for 3-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the precipitated solid, wash with isopropanol, and dry under vacuum to yield the title compound as a yellow solid.

-

Step 2: Synthesis of 6-(5-Formylfuran-2-yl)-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)quinazolin-4-amine

-

Materials: N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine, 5-formyl-2-furanboronic acid, palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a suitable solvent system (e.g., dioxane/water).

-

Procedure:

-

To a reaction vessel, add N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine (1.0 eq), 5-formyl-2-furanboronic acid (1.2 eq), and the base (2.0 eq).

-

Degas the solvent system and add it to the reaction vessel.

-

Add the palladium catalyst (0.05 eq) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Heat the reaction mixture to 80-90 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired aldehyde.

-

Step 3: Synthesis of this compound (Reductive Amination)

-

Materials: 6-(5-Formylfuran-2-yl)-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)quinazolin-4-amine, 2-(methylsulfonyl)ethanamine, sodium triacetoxyborohydride (NaBH(OAc)3), and a solvent (e.g., Tetrahydrofuran - THF).

-

Procedure:

-

Dissolve the aldehyde from Step 2 (1.0 eq) in THF.

-

Add 2-(methylsulfonyl)ethanamine (1.2 eq) to the solution and stir for 30 minutes at room temperature to form the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 1-2 hours.[16]

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound free base.

-

Step 4: Preparation of this compound Ditosylate Monohydrate

-

Materials: this compound free base, p-toluenesulfonic acid monohydrate, THF, and water.

-

Procedure:

-

Dissolve the this compound free base in a mixture of THF and water (e.g., 8:2 v/v) with heating.[17]

-

Add a solution of p-toluenesulfonic acid monohydrate (2.0 eq) in the same solvent mixture.

-

Stir the solution and then allow it to cool slowly to room temperature to induce crystallization.

-

Filter the resulting solid, wash with the THF/water mixture, and dry under vacuum to obtain this compound ditosylate monohydrate.

-

Biological Evaluation Workflow

The in vitro evaluation of kinase inhibitors like this compound typically follows a standardized workflow to determine their potency and selectivity.

Representative Experimental Protocol: In Vitro Kinase Assay

-

Objective: To determine the IC50 value of this compound against EGFR and HER2.

-

Materials: Purified recombinant EGFR and HER2 kinase domains, a suitable peptide substrate, [γ-33P]ATP, this compound, and assay buffer.

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, combine the kinase, peptide substrate, and this compound at various concentrations in the assay buffer.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-33P]ATP.

-

Measure the amount of incorporated radiolabel using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[12]

-

Conclusion

This compound stands as a testament to the success of targeted therapies in oncology. Its dual inhibition of EGFR and HER2 provides a valuable therapeutic strategy for the treatment of HER2-positive breast cancer. The synthetic route to this compound has been optimized for scalability and efficiency, enabling its production as a pharmaceutical agent. This guide has provided a comprehensive technical overview of the discovery, mechanism of action, and synthesis of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Physiologically based pharmacokinetic model of this compound developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Welcome to the Population Approach Group in Europe [page-meeting.org]

- 4. Activity of this compound a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Overall survival benefit with this compound in combination with trastuzumab for patients with human epidermal growth factor receptor 2-positive metastatic breast cancer: final results from the EGF104900 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine hydrochloride | CAS No- 231278-20-9(FreeSalt) | Simson Pharma Limited [simsonpharma.com]

- 12. selleckchem.com [selleckchem.com]

- 13. This compound Plus Capecitabine in Women with HER-2–Positive Advanced Breast Cancer: Final Survival Analysis of a Phase III Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Increases Overall Survival in Patients With Metastatic Breast Cancer and HER2-Positive CTCs - The ASCO Post [ascopost.com]

- 15. myadlm.org [myadlm.org]

- 16. newdrugapprovals.org [newdrugapprovals.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Lapatinib

Lapatinib is a potent, orally active small molecule used in the treatment of solid tumors, most notably breast cancer.[1][2] It functions as a dual tyrosine kinase inhibitor, targeting both the Epidermal Growth Factor Receptor (EGFR, also known as HER1/ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/neu or ErbB2).[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for researchers and drug development professionals.

Chemical Identity and Structure

This compound is a 4-anilinoquinazoline derivative.[2][4] Its complex structure allows it to competitively and reversibly bind to the intracellular ATP-binding pocket of the EGFR and HER2 kinase domains.[3][5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine | [6] |

| CAS Number | 231277-92-2 | [6][7] |

| PubChem CID | 208908 | [6] |

| Molecular Formula | C29H26ClFN4O4S | [6][7][8] |

| SMILES String | CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | [9] |

| InChI Key | BCFGMOOMADDAQU-UHFFFAOYSA-N | [1] |

This compound is often used in its salt form, this compound ditosylate, to improve its stability and formulation properties.[1][10]

Physicochemical Properties

The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation as an oral therapeutic.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 581.1 g/mol | [6][7] |

| Appearance | Yellow solid / Yellow crystalline powder | [6][7][11][12] |

| Melting Point | 144-146 °C | [13] |

| Water Solubility | 0.007 mg/mL (at 25°C) | [6][11] |

| Solubility in 0.1 N HCl | 0.001 mg/mL (at 25°C) | [7][11] |

| Solubility in DMSO | ~20 mg/mL to 200 mg/mL | [12][13][14][15] |

| LogP | 5.4 | [6] |

| pKa | pKa1 = 3.80 (amine); pKa2 = 7.20 (amine) | [6] |

Mechanism of Action and Signaling Pathways

This compound is a dual tyrosine kinase inhibitor that targets both EGFR (ErbB1) and HER2 (ErbB2).[1][2] In certain cancers, particularly HER2-positive breast cancer, the HER2 receptor is overexpressed, leading to uncontrolled cell growth and proliferation.[1][16]

This compound competitively binds to the intracellular ATP-binding site of these receptors, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[1][3][5] The primary pathways inhibited are the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, both of which are crucial for cell survival and proliferation.[3][17] By blocking these signals, this compound can induce growth arrest and apoptosis in tumor cells.[3][18]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound against EGFR and HER2 tyrosine kinases.

Objective: To quantify the IC50 value of this compound for EGFR and HER2 kinase activity.

Materials:

-

Recombinant human EGFR and HER2 intracellular kinase domains.[19]

-

Specific peptide substrate (e.g., a poly(Glu, Tyr) 4:1 random copolymer).[19]

-

This compound stock solution (in DMSO).

-

ATP (Adenosine triphosphate).

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

-

96-well plates.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay or a phosphotyrosine-specific antibody for ELISA).

Methodology:

-

Preparation: Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer.

-

Reaction Setup: In a 96-well plate, add the kinase (EGFR or HER2), the peptide substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiation: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay kit used (e.g., measuring luminescence from ADP production or absorbance from an ELISA).

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]

Cell Proliferation (Growth Inhibition) Assay

This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines, particularly those overexpressing HER2.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in cancer cell lines.

Materials:

-

HER2-overexpressing cancer cell line (e.g., BT474, SK-BR-3).[14][18]

-

Appropriate cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

-

This compound stock solution (in DMSO).

-

96-well cell culture plates.

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).

-

Plate reader (spectrophotometer or luminometer).

Methodology:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measurement: Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of this compound concentration and determine the GI50 value.[18]

Conclusion

This compound remains a significant therapeutic agent in oncology due to its targeted inhibition of key drivers of tumor progression. Its well-defined chemical structure and properties have enabled its development as an effective oral drug. The experimental protocols detailed herein provide a foundation for further research into its mechanism of action and for the discovery of novel kinase inhibitors. A thorough understanding of its chemistry, signaling pathway interactions, and bioactivity is essential for professionals in the field of drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 388082-78-8 this compound ditosylate monohydrate AKSci B402 [aksci.com]

- 5. This compound, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 | PLOS One [journals.plos.org]

- 6. This compound | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS 231277-92-2 | EGFR, HER2 inhibitor [stressmarq.com]

- 8. researchgate.net [researchgate.net]

- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0015388) [hmdb.ca]

- 10. This compound Ditosylate | C43H44ClFN4O11S3 | CID 11557040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. usbio.net [usbio.net]

- 13. This compound CAS#: 231277-92-2 [m.chemicalbook.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 16. breastcancer.org [breastcancer.org]

- 17. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. selleckchem.com [selleckchem.com]

An In-depth Technical Guide on the Core Mechanisms of Lapatinib: Target Proteins and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets and signaling pathways affected by lapatinib, a potent dual tyrosine kinase inhibitor. The information is curated for professionals in the fields of oncology research and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of complex biological processes.

Core Target Proteins of this compound

This compound is an orally active small-molecule drug that functions as a reversible, ATP-competitive inhibitor of two key receptor tyrosine kinases (RTKs): Epidermal Growth Factor Receptor (EGFR, also known as HER1 or ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2 or Neu).[1][2][3] These receptors are critical members of the ErbB family of RTKs, which play a pivotal role in cell growth, proliferation, and survival.[4][5] Overexpression of HER2 is a known driver in certain aggressive forms of breast cancer.[1][6]

This compound binds to the intracellular ATP-binding pocket of the EGFR and HER2 kinase domains, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[1][2] This mechanism of action is distinct from that of monoclonal antibodies like trastuzumab, which target the extracellular domain of the HER2 receptor.[6]

Quantitative Data: Kinase Inhibition and Cellular Activity

The potency and selectivity of this compound have been quantified in numerous preclinical studies. The following tables summarize key quantitative data for this compound's activity against its primary targets and in cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | Parameter | Value (nM) | Reference |

| EGFR (ErbB1) | IC₅₀ | 10.8 | [7] |

| EGFR (ErbB1) | Kᵢ | 3 | [5][7] |

| HER2 (ErbB2) | IC₅₀ | 9.3 | [7] |

| HER2 (ErbB2) | Kᵢ | 13 | [5][7] |

| HER4 (ErbB4) | IC₅₀ | 347 | [8] |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.

Table 2: Cellular Proliferation Inhibitory Activity of this compound

| Cell Line | Cancer Type | Key Feature | IC₅₀ (nM) | Reference |

| BT474 | Breast Cancer | HER2-overexpressing | 100 | [5][7] |

| SKBR3 | Breast Cancer | HER2-overexpressing | - | [9] |

Signaling Pathways Modulated by this compound

By inhibiting EGFR and HER2, this compound effectively blocks two major downstream signaling pathways that are crucial for tumor cell proliferation and survival: the Ras/Raf/MEK/ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[2][10][11]

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and metabolism. Upon activation by EGFR/HER2, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, leading to increased protein synthesis and cell proliferation, as well as inhibition of apoptosis. This compound's blockade of EGFR/HER2 prevents the initial activation of PI3K, thereby shutting down this entire pro-survival cascade.[4][10]

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of EGFR/HER2 leads to the recruitment of adaptor proteins like Grb2 and Sos, which in turn activate Ras. Ras then initiates a phosphorylation cascade involving Raf, MEK, and finally ERK. Phosphorylated ERK translocates to the nucleus and activates transcription factors that promote cell cycle progression. This compound's inhibition of EGFR/HER2 disrupts the initial signal, thereby preventing the activation of the entire MAPK/ERK pathway.[10][12][13]

Experimental Protocols

The following are generalized protocols for key experiments commonly used to characterize the activity of this compound. These should be adapted based on specific cell lines and experimental conditions.

This assay measures the direct inhibitory effect of this compound on the kinase activity of purified EGFR and HER2.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing purified recombinant EGFR or HER2 kinase domain, a suitable kinase substrate (e.g., a synthetic peptide), and ATP.

-

Compound Addition: Add this compound at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a chelating agent like EDTA to sequester Mg²⁺, which is essential for kinase activity.

-

Detection: Quantify the level of substrate phosphorylation. This can be achieved using various methods, such as ELISA with a phosphospecific antibody, radiometric assays with ³²P-ATP, or luminescence-based assays that measure ATP consumption.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This assay determines the effect of this compound on the growth of cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., BT474) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a suitable method, such as:

-

MTS/MTT Assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of viable cells.

-

Crystal Violet Staining: Stains the DNA of adherent cells.

-

-

Data Analysis: Normalize the viability data to the vehicle control and plot against this compound concentration to calculate the IC₅₀ value.

This technique is used to assess the phosphorylation status of EGFR, HER2, and their downstream effectors (e.g., Akt, ERK) in response to this compound treatment.

Protocol:

-

Cell Culture and Treatment: Grow HER2-overexpressing cells (e.g., SKBR3) to 70-80% confluency. Treat the cells with this compound at various concentrations for a defined period.

-

Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-EGFR, anti-p-Akt, anti-p-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation following this compound treatment. The membrane is often stripped and re-probed with an antibody for the total protein as a loading control.

Conclusion

This compound is a well-characterized dual inhibitor of EGFR and HER2 tyrosine kinases. Its mechanism of action involves the direct inhibition of kinase activity, leading to the blockade of the critical PI3K/Akt/mTOR and MAPK/ERK signaling pathways. This comprehensive guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers and drug development professionals to further investigate and build upon the understanding of this compound's role in cancer therapy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. breastcancer.org [breastcancer.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. This compound, EGFR and HER2 tyrosine kinase inhibitor (CAS 231277-92-2) | Abcam [abcam.com]

- 9. Temporal profiling of this compound-suppressed phosphorylation signals in EGFR/HER2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of this compound-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of this compound-Resistant Cells Restored by Direct Inhibition of MEK - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism, safety and efficacy of three tyrosine kinase inhibitors this compound, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Lapatinib Binding Affinity and Kinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of lapatinib, a potent dual tyrosine kinase inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This document consolidates key quantitative data, details the experimental protocols used for their determination, and visualizes the associated signaling pathways and experimental workflows.

This compound Binding Affinity

This compound exhibits high affinity for both EGFR (ErbB1) and HER2 (ErbB2), which underlies its therapeutic efficacy in cancers characterized by the overexpression of these receptors.[1][2] The binding affinity of this compound has been quantified using various parameters, including the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and the dissociation constant (Kd).

Table 1: this compound In Vitro Binding Affinity Data

| Target | Parameter | Value (nM) | Assay Condition/Cell Line |

| EGFR (ErbB1) | IC50 | 10.2[3], 10.8[4] | Purified enzyme |

| HER2 (ErbB2) | IC50 | 9.8[3], 9.2[4] | Purified enzyme |

| EGFR (ErbB1) | Ki app | 3[1] | - |

| HER2 (ErbB2) | Ki app | 13[1] | - |

| EGFR (ErbB1) | Kd | 2.4[5] | - |

| HER2 (ErbB2) | Kd | 7[5] | - |

| HER4 (ErbB4) | IC50 | 367[4] | Purified enzyme |

Table 2: this compound Cellular Antiproliferative Activity

| Cell Line | Key Feature | IC50 (nM) |

| UACC-812 | HER2-overexpressing breast cancer | 10[6] |

| BT474 | HER2-overexpressing breast cancer | 100[1] |

| MDA-MB-231 | High EGFR-expressing breast cancer | 18,600[6] |

This compound Binding Kinetics

The kinetic profile of this compound is characterized by a slow dissociation rate from its target kinases, leading to a prolonged duration of action.[7] This extended residence time contributes significantly to its potent inhibition of EGFR and HER2 signaling.

Table 3: this compound Binding Kinetics Data

| Target | Parameter | Value | Method |

| EGFR | Dissociation half-life (t1/2) | >300 minutes[7] | - |

| HER2 | Dissociation half-life (t1/2) | >300 minutes | - |

Experimental Protocols

The determination of this compound's binding affinity and kinetics relies on a variety of in vitro biochemical and biophysical assays. Below are detailed methodologies for three key experimental approaches.

Kinase Activity Assay (Radiometric)

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by its target kinase.

Materials:

-

Purified recombinant EGFR or HER2 kinase domain

-

This compound

-

ATP (including radiolabeled [γ-33P]ATP)

-

Peptide substrate (e.g., Biotin-(amino hexanoic acid)-EEEEYFELVAKKK-CONH2)[4]

-

Assay Buffer: 50 mM MOPS, pH 7.5, 2 mM MnCl2, 1 mM DTT[4]

-

96-well polystyrene round-bottom plates

-

Phosphocellulose filter plates

-

Scintillation counter

-

0.5% Phosphoric acid

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, prepare the reaction mixture containing assay buffer, 10 µM ATP, 1 µCi [γ-33P]ATP, and 50 µM peptide substrate.[4]

-

Add 1 µL of the diluted this compound or DMSO (as a control) to each well.

-

Initiate the reaction by adding the purified kinase (e.g., 20 nM final concentration).[4]

-

Incubate the plate at 23°C for 10 minutes.[4]

-

Terminate the reaction by adding 45 µL of 0.5% phosphoric acid.[4]

-

Transfer 75 µL of the terminated reaction mixture to a phosphocellulose filter plate.[4]

-

Wash the filter plate three times with 200 µL of 0.5% phosphoric acid to remove unincorporated [γ-33P]ATP.[4]

-

Add scintillation cocktail to each well and quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a radiometric kinase assay to determine IC50.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time binding kinetics of this compound to its target kinases.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., NHS, EDC)

-

Purified recombinant EGFR or HER2 kinase

-

This compound

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., low pH glycine)

Procedure:

-

Ligand Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the carboxymethylated dextran surface of the sensor chip with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). c. Inject the purified kinase over the activated surface to achieve covalent immobilization via amine coupling. The amount of immobilized kinase will determine the maximum response units (RU). d. Deactivate any remaining active esters with an injection of ethanolamine.

-

Analyte Binding: a. Prepare a series of this compound concentrations in running buffer. b. Inject the this compound solutions sequentially over the immobilized kinase surface, starting with the lowest concentration. Each injection cycle consists of an association phase (this compound flowing over the surface) and a dissociation phase (running buffer flowing over the surface). c. A zero-concentration (buffer only) injection is used as a reference.

-

Surface Regeneration: a. After each this compound injection cycle, inject the regeneration solution to remove any bound this compound and restore the baseline.

-

Data Analysis: a. The binding response is measured in real-time as a change in resonance units (RU). b. The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). c. The dissociation constant (Kd) is calculated as the ratio of koff/kon.

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

-

Isothermal titration calorimeter

-

Purified recombinant EGFR or HER2 kinase

-

This compound

-

Matched buffer for both kinase and this compound solutions

Procedure:

-

Sample Preparation: a. Thoroughly dialyze the purified kinase against the chosen buffer to ensure buffer matching. b. Dissolve this compound in the same dialysis buffer. c. Degas both the kinase and this compound solutions to prevent air bubbles in the calorimeter. d. Accurately determine the concentrations of both the kinase and this compound.

-

ITC Experiment: a. Load the kinase solution into the sample cell of the calorimeter. b. Load the this compound solution into the injection syringe. A typical starting concentration is 10 µM kinase in the cell and 100 µM this compound in the syringe. c. Set the experimental parameters, including the temperature, injection volume, and spacing between injections. d. Perform a series of small, sequential injections of this compound into the kinase solution. The heat change associated with each injection is measured.

-

Control Experiment: a. Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution.

-

Data Analysis: a. Subtract the heat of dilution from the heat of binding for each injection. b. Plot the integrated heat released per injection against the molar ratio of this compound to kinase. c. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

EGFR and HER2 Signaling Pathways

This compound exerts its anticancer effects by inhibiting the tyrosine kinase activity of EGFR and HER2, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and migration.[8]

Caption: Simplified EGFR/HER2 signaling pathway and inhibition by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Lapatinib's Interruption of HER2/neu and EGFR Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of lapatinib, a potent dual tyrosine kinase inhibitor, in the context of HER2/neu (Human Epidermal Growth Factor Receptor 2) and EGFR (Epidermal Growth Factor Receptor) signaling pathways. This compound plays a crucial role in the treatment of HER2-positive breast cancer by disrupting the intricate signaling cascades that drive tumor cell proliferation and survival. This document provides a detailed overview of the signaling pathways, quantitative efficacy data, and comprehensive experimental protocols relevant to the study of this compound.

Mechanism of Action: Dual Inhibition of HER2 and EGFR

This compound is a small-molecule, reversible, and competitive inhibitor of the intracellular tyrosine kinase domains of both HER2 and EGFR.[1][2] Unlike monoclonal antibodies like trastuzumab that target the extracellular domain of HER2, this compound acts within the cell to block the phosphorylation and subsequent activation of these receptors.[1]

The HER (ErbB) family of receptor tyrosine kinases consists of four members: EGFR (HER1), HER2, HER3, and HER4. These receptors form homodimers and heterodimers upon ligand binding (with the exception of HER2, which has no known ligand), leading to the autophosphorylation of their intracellular kinase domains. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are critical for cell proliferation, survival, and differentiation.[3]

In HER2-overexpressing breast cancers, the high density of HER2 receptors on the cell surface leads to constitutive receptor dimerization and activation, even in the absence of ligands. HER2 frequently forms heterodimers with other HER family members, particularly EGFR and HER3, creating potent signaling complexes. This compound's dual inhibitory action is critical because it simultaneously blocks signaling from both HER2-containing homodimers and heterodimers with EGFR, providing a more comprehensive blockade of oncogenic signaling compared to agents that target only one receptor.[4] By inhibiting the tyrosine kinase activity of HER2 and EGFR, this compound prevents their autophosphorylation and the subsequent activation of the PI3K/Akt and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the HER2/neu and EGFR signaling pathways and the point of intervention by this compound.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data, including IC50 values in various breast cancer cell lines and outcomes from pivotal clinical trials.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | HER2 Status | EGFR Status | This compound IC50 (µM) | Reference(s) |

| BT474 | Amplified | Low | 0.036 - 0.1 | [1][5][6] |

| SKBR3 | Amplified | Low | 0.080 - 5.621 | [1][6][7] |

| MDA-MB-453 | Amplified | Low | 3.078 - 6.08 | [5][6][7] |

| UACC-812 | Amplified | Low | 0.010 | [5] |

| MDA-MB-231 | Normal | High | 18.6 | [5] |

| MDA-MB-361 | Amplified | Low | < 1.0 | [5] |

| EFM192A | Amplified | Low | 0.193 - 1.1 | [1][5] |

| HCC1954 | Amplified | Low | 0.4166 | [1] |

Table 2: Clinical Efficacy of this compound in HER2-Positive Metastatic Breast Cancer

This table summarizes key findings from major clinical trials evaluating this compound in patients with HER2-positive metastatic breast cancer.

| Trial Name / Identifier | Treatment Arms | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference(s) |

| EGF100151 | This compound + Capecitabine vs. Capecitabine alone | 8.4 months vs. 4.4 months | 75.0 weeks vs. 64.7 weeks | [1][8][9][10] |

| NeoALTTO (BIG 1-06) | This compound vs. Trastuzumab vs. This compound + Trastuzumab (Neoadjuvant) | 3-year EFS: 78% vs. 76% vs. 84% | 3-year OS: 93% vs. 90% vs. 95% | [11][12][13][14][15] |

| EGF104900 | This compound + Trastuzumab vs. This compound alone | HR 0.74 (p=0.011) | 60.7 weeks vs. 41.4 weeks (p=0.026) | [16] |

| DETECT III | Standard therapy + this compound vs. Standard therapy alone (in patients with HER2-negative primary tumor but HER2-positive CTCs) | Modest, insignificant improvement | 20.5 months vs. 9.1 months | [17][18] |

EFS: Event-Free Survival; OS: Overall Survival; HR: Hazard Ratio; CTCs: Circulating Tumor Cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method to determine the inhibitory activity of this compound on purified HER2 and EGFR kinase domains.

Objective: To quantify the IC50 of this compound for HER2 and EGFR kinase activity.

Materials:

-

Recombinant human EGFR and HER2 kinase domains

-

Biotinylated peptide substrate (e.g., poly-Glu-Tyr 4:1)

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

HTRF Kinase Assay Buffer

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-XL665

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer to the desired final concentrations.

-

Prepare a solution of the kinase (EGFR or HER2) in assay buffer.

-

Prepare a solution of the biotinylated peptide substrate and ATP in assay buffer.

-

-

Assay Plate Setup:

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 4 µL of the kinase solution to each well.

-

Incubate for 15 minutes at room temperature.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding 4 µL of the substrate/ATP solution to each well.

-

Incubate the plate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction and detect phosphorylation by adding 10 µL of a pre-mixed solution of Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in detection buffer.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

-

Data Analysis:

-

Plot the HTRF ratio against the logarithm of the this compound concentration.

-

Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

-

Workflow Diagram:

Cell Proliferation Assay (MTT Assay)

This protocol details the use of the MTT assay to assess the effect of this compound on the proliferation of breast cancer cell lines, such as MDA-MB-453.

Objective: To determine the IC50 of this compound for the proliferation of HER2-positive breast cancer cells.

Materials:

-

MDA-MB-453 breast cancer cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count MDA-MB-453 cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare a serial dilution of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.[19]

-

Workflow Diagram:

Western Blot Analysis of HER2 and EGFR Phosphorylation

This protocol describes how to assess the phosphorylation status of HER2 and EGFR in breast cancer cells (e.g., BT474) following this compound treatment.

Objective: To qualitatively and semi-quantitatively measure the inhibition of HER2 and EGFR autophosphorylation by this compound.

Materials:

-

BT474 breast cancer cells

-

Complete growth medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-HER2 (Tyr1248), anti-HER2 (total), anti-phospho-EGFR (Tyr1173), anti-EGFR (total), and anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate BT474 cells and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-HER2) overnight at 4°C.